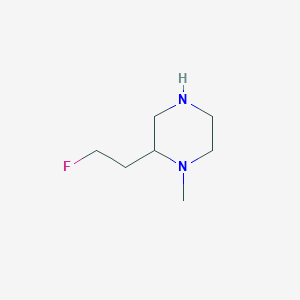
2-(2-Fluoroethyl)-1-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoroethyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the fluoroethyl group in this compound introduces unique chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-1-methylpiperazine typically involves the reaction of 1-methylpiperazine with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated synthesis and purification systems ensures high purity and consistency in large-scale production.
化学反応の分析
Types of Reactions
2-(2-Fluoroethyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学的研究の応用
2-(2-Fluoroethyl)-1-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(2-Fluoroethyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, resulting in various physiological responses.
類似化合物との比較
Similar Compounds
2-Fluoroethanol: A simple fluorinated alcohol with similar fluoroethyl group.
2-Fluoroethylamine: Contains a fluoroethyl group attached to an amine.
2-Fluorophenol: A fluorinated phenol with a fluoroethyl group.
Uniqueness
2-(2-Fluoroethyl)-1-methylpiperazine is unique due to the presence of both the piperazine ring and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C7H15FN2 |
|---|---|
分子量 |
146.21 g/mol |
IUPAC名 |
2-(2-fluoroethyl)-1-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-10-5-4-9-6-7(10)2-3-8/h7,9H,2-6H2,1H3 |
InChIキー |
ZGOJINIQMQDGOU-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC1CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
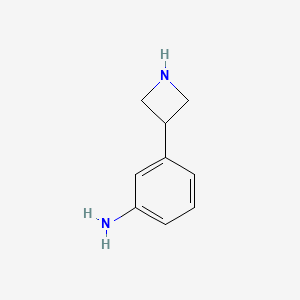
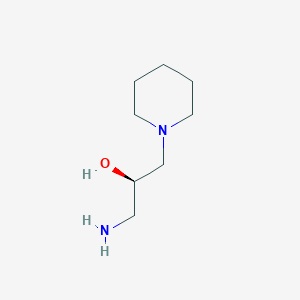
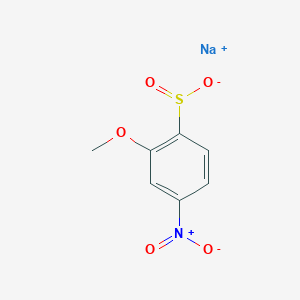
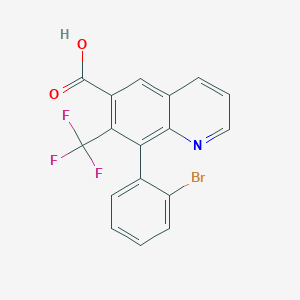
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
